Hydrogen Bond Donor Capacity: Triazole-Containing Target vs. Non-Triazole Analogs
The target compound possesses one hydrogen bond donor (the 1,2,3-triazole C–H), whereas the closest non-triazole analogs—(3-(methylthio)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone, (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone, and (3-(quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone—have zero hydrogen bond donors [1]. The 1,2,3-triazole ring can act simultaneously as a hydrogen bond donor (via the C–H at position 5) and acceptor (via N2 and N3), a dual capability confirmed by theoretical and crystallographic studies [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (triazole C–H donor); Hydrogen Bond Acceptor Count: 4 |
| Comparator Or Baseline | (3-(Methylthio)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone: HBD = 0, HBA = 3. (3-(Tert-Butylsulfonyl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 1797278-87-5): HBD = 0, HBA = 4. (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 2034431-75-7): HBD = 0, HBA = 4 [1]. |
| Quantified Difference | Target compound provides one unique hydrogen bond donor absent in all three non-triazole analogs. |
| Conditions | Hydrogen bond donor/acceptor counts derived from structural analysis; functional role of 1,2,3-triazole as HBD/HBA validated in RSC Adv. 2021 and related literature [2]. |
Why This Matters
The presence of a hydrogen bond donor is often critical for target engagement in kinase ATP-binding pockets and receptor orthosteric sites; procurement of the triazole-containing target over HBD-devoid analogs is essential when a donor interaction is required by the pharmacophore model.
- [1] Kuujia. CAS No. 1795304-49-2 (Target), CAS No. 1797278-87-5 (tert-Butylsulfonyl analog), CAS No. 2034431-75-7 (Quinolin-8-yloxy analog). Compound Information Pages. View Source
- [2] Mohammadsaleh F, et al. 1,2,3-Triazole framework: a strategic structure for C–H⋯X hydrogen bonding. RSC Adv. 2021;11:20812–20823. doi:10.1039/D1RA03356E. View Source
